molecular formula C19H17N7S B2421547 3-(Pyridin-2-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine CAS No. 2380192-76-5

3-(Pyridin-2-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B2421547
CAS No.: 2380192-76-5
M. Wt: 375.45
InChI Key: PEGDZNWWCZGSAR-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is fused with a piperazine ring and further substituted with pyridazinyl and pyridinyl groups. The combination of these moieties imparts distinct chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the pyridazinyl or pyridinyl groups, leading to the formation of dihydropyridazine or dihydropyridine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyridazine or dihydropyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of multiple heterocyclic rings and the potential for diverse chemical modifications make it a versatile compound for various research applications .

Properties

IUPAC Name

4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7S/c1-2-7-20-14(3-1)15-4-5-17(24-23-15)25-8-10-26(11-9-25)19-18-16(6-12-27-18)21-13-22-19/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGDZNWWCZGSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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